6-Ketoestriol

Vue d'ensemble

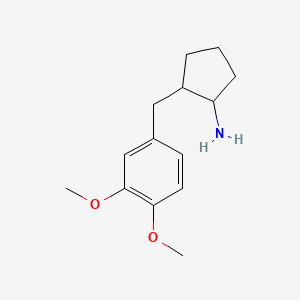

Description

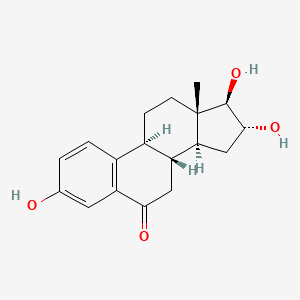

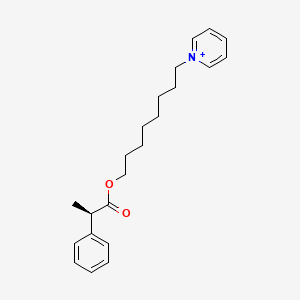

6-Ketoestriol, also known as 6-oxoestratriol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

This compound is a 3-hydroxy steroid that is estriol carrying an oxo group at position 6. It has a role as a human urinary metabolite. It is a 3-hydroxy steroid, a 6-oxo steroid, a 16alpha-hydroxy steroid and a 17beta-hydroxy steroid. It derives from an estriol. It derives from a hydride of an estrane.

Applications De Recherche Scientifique

Blood Ketone Bodies and Congestive Heart Failure

A study by Lommi et al. (1996) found that blood ketone bodies, including compounds similar to 6-Ketoestriol, are elevated in patients with congestive heart failure (CHF). This elevation correlates with the severity of cardiac dysfunction and neurohormonal activation, suggesting a potential role for ketone bodies in the pathophysiology of CHF (Lommi et al., 1996).

Ketone-Body Utilization in Brain Metabolism

Research by Hawkins et al. (1971) demonstrated that ketone bodies, including compounds related to this compound, are utilized by the brain, especially during periods of starvation. This finding highlights the importance of ketone bodies in energy metabolism under different nutritional states (Hawkins et al., 1971).

Ketogenic Diet and Exercise Metabolism

A study by Phinney et al. (1980) observed the effects of a ketogenic diet, which increases levels of ketone bodies like this compound, on exercise capacity and metabolism. The findings indicated adaptations in fuel utilization during endurance exercise, suggesting potential applications in athletic and weight management contexts (Phinney et al., 1980).

Prostaglandin Metabolism in Cirrhosis

Rimola et al. (1986) studied the urinary excretion of 6-keto-prostaglandin F1 alpha, a compound related to this compound, in cirrhotic patients. The results suggest a role of prostaglandin metabolism, involving ketone-like substances, in the renal hemodynamics and pathophysiology of cirrhosis (Rimola et al., 1986).

Safety and Hazards

Mécanisme D'action

Target of Action

6-Ketoestriol, also known as 6-Oxoestriol, is a 3-hydroxy steroid

Mode of Action

Steroids typically exert their effects by binding to specific steroid receptors in the cell, altering gene expression, and thus influencing cellular function .

Biochemical Pathways

As a steroid, it may be involved in various metabolic processes, including lipid metabolism and inflammatory responses .

Pharmacokinetics

As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As a steroid, it may influence a variety of cellular processes, including cell growth, differentiation, and immune response .

Analyse Biochimique

Biochemical Properties

6-Ketoestriol is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has a functional parent, estriol, and a parent hydride, estrane . The interactions of this compound with these biomolecules are crucial for its role as a human urinary metabolite .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence in the cytoplasm, extracellular space, and membrane indicates its widespread impact on cell function . These effects are essential for maintaining cellular homeostasis and responding to physiological changes.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a 3-hydroxy steroid, 16α-hydroxy steroid, and 17β-hydroxy steroid . These interactions are vital for its role as a human urinary metabolite and its involvement in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function are observed in both in vitro and in vivo studies. These temporal effects are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are observed in these studies. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its role as a human urinary metabolite and its involvement in various biochemical processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for its role in cellular processes and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles. These localization patterns are crucial for its role in cellular processes and its potential therapeutic applications .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14,16-17,19,21-22H,4-5,7-8H2,1H3/t11-,12-,14+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIDTBVOMQKDC-XCYHEEQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317510 | |

| Record name | 6-Ketoestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Ketoestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7323-86-6 | |

| Record name | 6-Ketoestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3UHG2T3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Ketoestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-Ketoestriol in bladder cancer research?

A1: this compound has been identified as a potential biomarker for the early detection of bladder cancer, specifically non-muscle invasive bladder cancer (NMIBC). A study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) based metabolomics found that this compound, along with other metabolites, showed predictive ability in distinguishing NMIBC patients from healthy controls. []

Q2: How is this compound used in immunoassays?

A2: this compound serves as a key component in developing highly specific antibodies for estriol. Researchers have successfully synthesized conjugates by linking this compound derivatives to carrier proteins like bovine serum albumin (BSA). These conjugates are then used as immunogens to elicit antibodies that specifically recognize estriol with high affinity. [, , ] This approach has been employed in developing both radioimmunoassays and enzyme-linked immunosorbent assays (ELISA) for the accurate quantification of estriol in various biological samples. [, ]

Q3: Can you explain the synthesis of this compound derivatives for creating specific antisera?

A3: Scientists have developed methods to synthesize this compound derivatives suitable for conjugation to carrier proteins. One method involves converting estriol to its 6-oxo derivative, this compound, followed by the introduction of a carboxymethyl oxime group at the C-6 position. This modification allows for stable linkage to carrier proteins like BSA. [, , ] The resulting conjugates, containing the this compound derivative, are crucial for generating antisera with high specificity towards estriol, enabling sensitive and accurate detection methods.

Q4: Are there different ways to link this compound to carrier proteins for antibody production?

A4: Yes, researchers have explored different linking strategies to attach this compound to carrier proteins. One approach involves incorporating a spacer arm between the this compound molecule and the carrier protein. For instance, a carboxyl spacer arm derived from bromoacetic acid can be introduced to this compound, facilitating its conjugation to the carrier protein. [] This spacer arm can influence the antigenicity of the conjugate, impacting the specificity and sensitivity of the resulting antibodies.

Q5: Has research investigated attaching glucose molecules to this compound?

A5: Yes, there have been studies focusing on attaching glucose molecules to specific positions on the this compound structure. These efforts aim to create estriol glucoside derivatives, which are useful in developing highly specific antisera for directly measuring estriol glucuronides. The attachment of glucose at either the 3- or 16- position on the this compound molecule, coupled with the introduction of a carboxyl group, allows for conjugation to carrier proteins and subsequent antibody production. This approach is valuable in studying the metabolism and excretion of estriol in various physiological and pathological conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

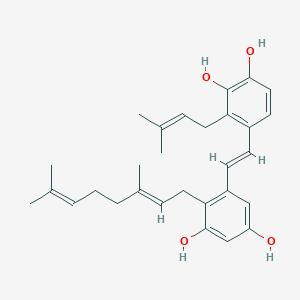

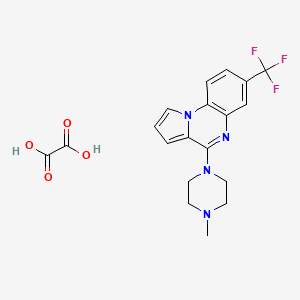

![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)

![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)